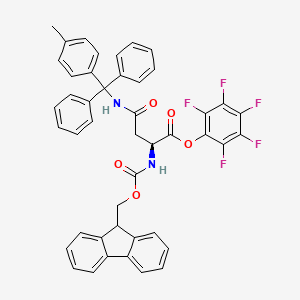

Fmoc-Asn(Mtt)-OPfp

Beschreibung

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52-36(53)24-35(43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)51-44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,51,55)(H,52,53)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEHAPHTKOAJLY-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H33F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Strategic Rationale of Fmoc Asn Mtt Opfp Components

Fluorenylmethyloxycarbonyl (Fmoc) Group: Nα-Protection Mechanism and Deprotection Kinetics

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino (Nα) function of amino acids, a role it has fulfilled with remarkable efficiency since its introduction to peptide synthesis. total-synthesis.comnih.govwikipedia.org Its popularity in SPPS stems from its stability towards acids and the mild, non-hydrolytic conditions required for its removal, which are orthogonal to the acid-labile protecting groups commonly used for amino acid side chains. nih.govpeptide.com

Base-Labile Cleavage and Dibenzofulvene Formation

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction. peptide.comspringernature.com The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base, typically a secondary amine like piperidine (B6355638). peptide.comspringernature.comresearchgate.net This deprotonation is facilitated by the electron-withdrawing nature of the fluorene ring system. springernature.comresearchgate.net

Following proton abstraction, a β-elimination cascade ensues, leading to the formation of a highly reactive intermediate, dibenzofulvene (DBF), and the release of carbon dioxide, liberating the Nα-amino group of the peptide chain. peptide.comnih.govscielo.org.mx The liberated DBF is a reactive electrophile that can potentially react with the newly deprotected amine. peptide.com To prevent this deleterious side reaction, the deprotection is carried out in the presence of a secondary amine, such as piperidine, which acts as a scavenger by forming a stable adduct with the DBF. peptide.comresearchgate.net

Spectroscopic Monitoring of Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

A significant advantage of the Fmoc group is the ability to monitor the deprotection step in real-time. nih.govchempep.comaltabioscience.com The dibenzofulvene-piperidine adduct formed during deprotection exhibits a strong UV absorbance, typically around 301 nm. rsc.orgnih.gov This chromophoric property allows for the quantitative determination of Fmoc group cleavage by measuring the absorbance of the reaction solution. rsc.orgnih.goviris-biotech.de

This spectroscopic monitoring provides valuable insights into the reaction kinetics and ensures the completeness of the deprotection step, which is crucial for preventing the formation of deletion sequences in the final peptide product. chempep.comuzh.ch By analyzing the UV absorbance profile over time, researchers can determine the half-life (t1/2) of the deprotection reaction and optimize reaction conditions accordingly. rsc.org This real-time analytical control is particularly beneficial in automated flow-based peptide synthesis. uzh.ch

The Kaiser test, a colorimetric method that detects primary amines, can also be used to qualitatively confirm the completion of Fmoc deprotection. chempep.comiris-biotech.de A positive blue color indicates the presence of free amino groups, signifying successful deprotection. chempep.comiris-biotech.de

4-Methyltrityl (Mtt) Group: Orthogonal Side-Chain Protection of Asparagine

The side chain of asparagine contains a primary amide that requires protection during peptide synthesis to prevent undesirable side reactions, such as dehydration to a nitrile. peptide.com The 4-Methyltrityl (Mtt) group is an acid-labile protecting group specifically employed for the side-chain amide of asparagine, offering an orthogonal protection strategy in Fmoc-based SPPS. vulcanchem.combeilstein-journals.orgnih.gov

Acid-Lability Profile and Selective Detritylation Conditions

The Mtt group is characterized by its high sensitivity to acidic conditions. vulcanchem.comresearchgate.net It can be selectively removed using very mild acidic solutions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). vulcanchem.combeilstein-journals.orgiris-biotech.depeptide.com This high acid lability allows for the deprotection of the asparagine side chain without affecting the Fmoc group on the N-terminus or the more acid-resistant protecting groups on other amino acid side chains. researchgate.netresearchgate.net

The selective cleavage of the Mtt group is often performed in the presence of a scavenger, such as triisopropylsilane (B1312306) (TIPS), to quench the reactive trityl cations that are generated during deprotection and prevent their re-attachment to other nucleophilic sites on the peptide. researchgate.netresearchgate.net The progress of the detritylation can often be visually monitored, as the release of the methyltrityl cation can produce an intense yellow color in the reaction solution. researchgate.netthermofisher.com

Comparative Analysis of Mtt vs. Trityl (Trt) for Asparagine Protection

The Trityl (Trt) group is another commonly used protecting group for the asparagine side chain. thermofisher.compeptide.com However, the Mtt group offers distinct advantages over the Trt group. The primary difference lies in their acid lability; the Mtt group is more readily cleaved under milder acidic conditions compared to the Trt group. nih.govpeptide.com This is attributed to the electron-donating methyl group on the trityl moiety, which stabilizes the resulting carbocation upon cleavage.

This enhanced lability makes the Mtt group particularly useful in situations where the Trt group proves difficult to remove, such as at the C-terminus of a peptide. peptide.com Furthermore, the use of Mtt can sometimes lead to improved solubility of the protected peptide compared to its Trt-protected counterpart. sigmaaldrich.com However, it is important to note that under certain mild acidic conditions used for cleaving peptides from highly acid-sensitive resins, a small percentage of the Mtt group may be cleaved, while the Trt group remains largely intact. peptide.com

| Attribute | Mtt Group | Trt Group |

| Acid Lability | More labile, cleaved with 1-2% TFA | Less labile, requires stronger acid |

| Cleavage Conditions | Milder | Harsher |

| Solubility of Protected Peptide | May be improved | Standard |

| Usefulness | Advantageous for difficult deprotections | Standard protection |

Impact on Peptide Chain Elongation and Aggregation Phenomena

The choice of side-chain protecting group for asparagine can influence the efficiency of peptide chain elongation and the propensity for peptide aggregation during synthesis. While the primary role of the Mtt group is orthogonal protection, its bulky nature can, in some instances, help to disrupt inter-chain hydrogen bonding that leads to aggregation. sigmaaldrich.com Aggregation is a significant challenge in SPPS, particularly for long or hydrophobic sequences, as it can hinder reagent access and lead to incomplete coupling and deprotection reactions. uzh.ch

The improved solubility sometimes observed with Mtt-protected asparagine derivatives may also contribute to a reduction in aggregation phenomena during peptide assembly. sigmaaldrich.com However, the bulky nature of the Mtt group could also potentially cause steric hindrance during the coupling of the subsequent amino acid, although this is generally not a major issue with modern coupling reagents.

Pentafluorophenyl (OPfp) Ester: Carboxyl Activation for Amide Bond Formation

The pentafluorophenyl (OPfp) ester is a critical component in the strategic design of the Fmoc-Asn(Mtt)-OPfp building block, serving as an activating group for the carboxyl terminus. This activation is a prerequisite for the efficient formation of an amide (peptide) bond with the free amino group of the growing peptide chain during solid-phase peptide synthesis (SPPS). The unique properties of the OPfp ester contribute significantly to the efficiency, purity, and stereochemical integrity of the final peptide.

Mechanism of Activated Ester Coupling

The core reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. bachem.com This condensation reaction requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group. bachem.com OPfp esters are a type of "activated ester" where the carboxyl group of the amino acid is converted into a more reactive derivative. bachem.comrsc.org

The mechanism involves the following key steps:

Activation : The carboxylic acid of an N-protected amino acid is reacted with pentafluorophenol (B44920) (PFP-OH) to form the pentafluorophenyl ester. This creates a highly electrophilic carbonyl carbon.

Nucleophilic Attack : The free α-amino group of the resin-bound peptide chain acts as a nucleophile and attacks the activated carbonyl carbon of the Fmoc-amino acid-OPfp ester.

Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.

Leaving Group Departure : The pentafluorophenoxide anion is an excellent leaving group due to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring, which stabilizes the resulting negative charge. Its departure from the tetrahedral intermediate is rapid.

Amide Bond Formation : The collapse of the intermediate results in the formation of a stable amide bond, elongating the peptide chain by one residue, and the release of pentafluorophenol as a byproduct. highfine.com

Kinetic studies have demonstrated the high reactivity of OPfp esters compared to other activated esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, with a relative coupling speed ratio of OPfp >> OPCP > ONp (111:3.4:1). highfine.com This high rate of reaction is advantageous in minimizing unwanted side reactions. highfine.com

Stereochemical Control and Racemization Suppression during Coupling

A significant challenge in peptide synthesis is the potential for racemization (or epimerization) at the α-carbon of the activated amino acid. rsc.orgnih.gov This loss of stereochemical integrity can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product.

The use of OPfp esters is a well-established strategy to minimize racemization. bachem.comsigmaaldrich-jp.com The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical configuration. The formation of this intermediate is often promoted by the presence of a base. peptide.com

OPfp esters help suppress racemization in several ways:

Mild Coupling Conditions : Coupling reactions with OPfp esters are typically performed in the absence of the strong organic bases (like DIPEA) that are required for many other coupling reagents (e.g., HBTU, HATU). sigmaaldrich-jp.com This base-free condition significantly reduces the risk of oxazolone (B7731731) formation and subsequent racemization. sigmaaldrich-jp.com

Pre-activation : Since the ester is formed and purified beforehand, the amino acid is not exposed to activation conditions in the presence of the growing peptide chain, which can also contribute to racemization. bachem.com The moderate reactivity of active esters, compared to the "overactivation" caused by some conventional coupling reagents, is key to suppressing this side reaction. rsc.org

The use of Fmoc-Cys(Trt)-OPfp, for example, is particularly recommended because activation methods that require a base can cause significant enantiomerization of the cysteine residue. sigmaaldrich-jp.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can be used with OPfp esters to further enhance coupling rates while still maintaining low levels of racemization. bachem.comsigmaaldrich-jp.com

Real-Time Reaction Monitoring Capabilities

The ability to monitor the progress of the coupling reaction in real-time is crucial for optimizing SPPS protocols, ensuring complete reactions, and potentially reducing synthesis time and reagent consumption. nih.govcsic.es Reactions involving OPfp esters are amenable to several real-time monitoring techniques.

Conductivity Monitoring : One established method is based on the continuous measurement of the electrical conductivity of the reaction solution. nih.govgoogle.com When an amino acid is added as an OPfp ester in the presence of a weak acid catalyst like HOBt, ion pairs can form between the catalyst and the free amino groups on the resin, causing an initial increase in conductivity. google.com As the coupling reaction proceeds and the amino groups are acylated, these ion pairs are consumed, leading to a decrease in conductivity. google.com The reaction is considered complete when the conductivity profile plateaus, signaling that all free amines have reacted. nih.gov This method can be integrated into computer-controlled synthesizers for automated feedback and control of the synthesis steps. nih.gov

Colorimetric Monitoring : A simpler, visual method involves the addition of an indicator dye like bromophenol blue to the coupling reaction. sigmaaldrich-jp.com The basic free amino groups on the solid support form a blue-colored ion-pair with the dye. As the coupling reaction with the acidic OPfp ester solution progresses, the free amines are consumed. This releases the dye into the acidic coupling medium, causing the color to fade from blue to a pale yellow. sigmaaldrich-jp.com This color change provides a clear visual endpoint for the reaction and is particularly useful for techniques like SPOT synthesis, where many peptides are synthesized simultaneously on an array. sigmaaldrich-jp.com

Application Methodologies in Chemical Peptide Synthesis

Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a widely adopted method for the stepwise assembly of peptide chains on a solid support. nih.govresearchgate.net The use of Fmoc-Asn(Mtt)-OPfp within this framework offers distinct advantages, particularly in the synthesis of modified or challenging peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of amino acid addition. peptide.com The Mtt (4-methyltrityl) group provides orthogonal protection for the side-chain amide of asparagine, and the OPfp (pentafluorophenyl) ester is a pre-activated leaving group that facilitates efficient coupling. iris-biotech.desigmaaldrich-jp.com

Optimization of Coupling Reactions with this compound

The pentafluorophenyl (OPfp) ester of Fmoc-Asn(Mtt)-OH is a pre-activated form of the amino acid, which allows for direct use in coupling reactions without the need for additional activating agents. sigmaaldrich-jp.combachem.com This is particularly beneficial as it can minimize side reactions and racemization, especially for sensitive amino acids like cysteine. sigmaaldrich-jp.com

Coupling reactions involving this compound can be optimized by the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®, which have been shown to increase reaction rates. sigmaaldrich-jp.comsigmaaldrich.com The use of OPfp esters is ideal for long, slow couplings as they exhibit good stability in solution. sigmaaldrich-jp.com Monitoring the completion of the coupling reaction is crucial for successful SPPS and can be achieved through various qualitative color tests. chempep.com For instance, the reaction of OPfp esters is very selective towards amines, preventing the acylation of unprotected hydroxyl groups. sigmaaldrich-jp.com

Research has shown that for the introduction of asparagine, using Fmoc-Asn-OPfp can lead to the formation of a homogeneous peptide, avoiding the side reaction of dehydration of the asparagine amide function that can occur with other coupling methods like DCC/HOBt. biocrick.comnih.gov While side-chain protected asparagine derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH coupled with BOP reagent are rapid, they can lead to alkylation of tryptophan residues during acidolytic cleavage. biocrick.comnih.gov In contrast, a homogeneous peptide containing both asparagine and tryptophan was successfully obtained using Fmoc-Asn-OPfp. biocrick.comnih.gov

Table 1: Coupling Reaction Optimization Parameters

| Parameter | Recommended Condition | Rationale |

| Activation | Pre-activated OPfp ester | Minimizes side reactions and racemization. sigmaaldrich-jp.com |

| Additives | HOBt or Oxyma Pure® | Increases coupling reaction rates. sigmaaldrich-jp.comsigmaaldrich.com |

| Monitoring | Qualitative color tests | Ensures completion of the coupling reaction. chempep.com |

| Difficult Couplings | Use of Fmoc-Asn-OPfp | Avoids dehydration of the asparagine side chain. biocrick.comnih.gov |

Strategies for On-Resin Selective Side-Chain Modification via Mtt Deprotection

A key advantage of the Mtt protecting group is its selective removal under mild acidic conditions, allowing for on-resin modification of the asparagine side chain while the rest of the peptide remains protected and attached to the solid support. iris-biotech.deresearchgate.net This orthogonality is crucial for the synthesis of branched, cyclic, or otherwise modified peptides. researchgate.net

The Mtt group can be selectively cleaved using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.netnih.gov To ensure complete removal, the peptide resin should be washed multiple times with this solution. researchgate.net Other reported conditions for Mtt deprotection include successive treatments with 30% hexafluoroisopropanol (HFIP) in DCM. researchgate.netresearchgate.net It is important to note that while effective, these conditions may lead to partial cleavage of other acid-labile groups or the peptide from the resin if not carefully controlled. researchgate.net

Once the Mtt group is removed, the exposed side-chain amide of asparagine can be modified. This strategy is widely used for various applications, including the attachment of fluorescent labels, biotin, or other moieties, and for the formation of cyclic peptides through side-chain to side-chain or side-chain to backbone linkages. researchgate.netnih.gov

Table 2: Mtt Deprotection Strategies

| Reagent | Concentration | Conditions | Notes |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1% (v/v) | Multiple washes (e.g., 9-12 times for 2 minutes each) with gentle shaking. researchgate.net | Minimal deprotection of other side-chain protecting groups. researchgate.net |

| Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM) | 30% (v/v) | Successive treatments (e.g., 3 x 5 minutes). researchgate.netresearchgate.net | A mild condition for Mtt removal. researchgate.netresearchgate.net |

| Acetic acid/trifluoroethanol/DCM | 1:2:7 ratio | 1 hour at room temperature. researchgate.net | Can cause some cleavage of the peptide from the resin. researchgate.net |

Application in the Synthesis of Challenging Peptide Sequences

The use of this compound is particularly valuable in the synthesis of challenging peptide sequences. These can include long peptides, sequences prone to aggregation, or those containing difficult-to-couple amino acids. lsu.edu The pre-activated nature of the OPfp ester helps to drive coupling reactions to completion, which is essential for maintaining sequence fidelity in long syntheses. sigmaaldrich-jp.com

Furthermore, the Mtt protection of the asparagine side chain can be beneficial in preventing side reactions such as nitrile formation (dehydration of the amide) during activation. biocrick.comnih.gov This is a known issue with unprotected asparagine and can lead to the formation of impurities that are difficult to remove. The Mtt group is more readily deprotected than the standard trityl (Trt) group, which can be difficult to remove, especially when the asparagine residue is located at the C-terminus of a peptide. peptide.com This makes this compound a preferred choice in such cases.

Role in Convergent Peptide Synthesis Approaches

Convergent peptide synthesis involves the preparation of protected peptide fragments that are subsequently coupled together to form the final, larger peptide. oup.com This strategy can be more efficient than linear stepwise synthesis for producing large peptides and proteins. lsu.edubachem.com

Fragment Condensation Strategies Utilizing Protected Peptide Fragments

In a convergent approach, protected peptide fragments are synthesized on a solid support, cleaved while retaining their side-chain protecting groups, and then purified. oup.com this compound can be incorporated into these fragments. The resulting protected fragments, containing the Asn(Mtt) residue, can then be used in subsequent condensation reactions, either in solution or on a solid support. oup.com

Considerations for Segment Ligation Techniques

Segment ligation techniques, such as native chemical ligation (NCL), are powerful methods for joining unprotected peptide fragments. nih.govpeptide.com NCL typically involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. peptide.com

While this compound is primarily used in the context of protected fragment condensation, the principles of side-chain protection are relevant to ligation strategies. For instance, in some variations of ligation, side-chain protection is necessary to prevent unwanted side reactions. researchgate.net The ability to selectively deprotect the Mtt group on a fully protected fragment could allow for site-specific modifications prior to ligation, expanding the repertoire of complex molecules that can be synthesized. However, it is important to consider that ligations at aspartic acid residues can sometimes lead to the formation of byproducts through migration of the ligation site to the side-chain carboxyl group. researchgate.net

Potential in Solution-Phase Peptide Synthesis and Fragment Coupling

The chemical compound this compound is an amino acid derivative specifically designed to offer significant advantages in advanced peptide synthesis strategies, particularly in solution-phase peptide synthesis (SPPS) and the convergent synthesis approach known as fragment coupling. Its unique combination of protecting and activating groups addresses several challenges associated with the incorporation of asparagine (Asn) and the assembly of large peptides.

The structure of this compound incorporates three key functional moieties: the Nα-Fmoc group, the side-chain Mtt protecting group, and the C-terminal OPfp activating group. The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, standard in modern peptide synthesis for its stability under acidic conditions and its straightforward removal using a weak base like piperidine (B6355638). wikipedia.org

The primary advantages of this compound in solution-phase and fragment coupling methodologies stem from the interplay between the side-chain protection and the C-terminal activation.

Side-Chain Protection: The Role of the Mtt Group

The asparagine side chain is protected by a 4-methyltrityl (Mtt) group. The Mtt group is a highly acid-labile protecting group, which is a critical feature for orthogonal protection schemes. It is significantly more sensitive to acid than the more common trityl (Trt) group. sigmaaldrich.com This allows for its selective removal under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), without affecting other acid-labile groups like tert-butyl (tBu) or cleaving the peptide from certain acid-sensitive resins in hybrid synthesis approaches. sigmaaldrich.com

This selective deprotection is highly valuable in solution-phase synthesis for creating complex peptide architectures, such as branched or cyclic peptides, where specific side chains need to be unmasked for modification while the rest of the peptide remains protected. In fragment coupling, a fully protected peptide segment containing Asn(Mtt) can be synthesized and then, if needed, the Mtt group can be removed to allow for side-chain cyclization or conjugation without disturbing the rest of the molecule's protecting groups. Furthermore, the Mtt group is more hydrophilic than the Trt group, which can improve the solubility of protected peptide fragments in organic solvents like DMF, a common challenge in solution-phase synthesis. sigmaaldrich.com

| Protecting Group | Abbreviation | Key Characteristics | Cleavage Conditions | Primary Advantage |

|---|---|---|---|---|

| Trityl | Trt | Standard, robust protection. | Stronger acid conditions (e.g., standard TFA cleavage cocktails). | Stability during synthesis. |

| 4-Methyltrityl | Mtt | Highly acid-labile; more hydrophilic than Trt. sigmaaldrich.com | Very mild acid (e.g., 1-3% TFA in DCM). | Allows for orthogonal deprotection of the side chain. sigmaaldrich.com |

C-Terminal Activation: The Role of the OPfp Ester

The C-terminus of the asparagine residue is activated as a pentafluorophenyl (OPfp) ester. OPfp esters are highly efficient activating groups used for peptide bond formation. peptide2.com They are stable enough to be isolated and stored, allowing for their use as pre-activated building blocks. chempep.comsigmaaldrich-jp.com This is a significant advantage in solution-phase synthesis, as it eliminates the need for in-situ activation reagents (e.g., carbodiimides like DCC or uronium salts like HBTU), which can lead to side reactions and purification challenges. chempep.comsigmaaldrich-jp.com

One of the most critical side reactions during the activation of asparagine is the dehydration of the side-chain amide to form a nitrile (β-cyanoalanine). nih.gov Using a pre-activated OPfp ester minimizes this risk, leading to a cleaner coupling reaction and a more homogeneous peptide product. nih.govbiocrick.com The coupling reaction with OPfp esters proceeds efficiently and with a low risk of racemization, which is particularly important when coupling large, sterically hindered peptide fragments. sigmaaldrich-jp.com

| Finding | Significance in Synthesis | Reference |

|---|---|---|

| Use of Fmoc-Asn-OPfp results in a homogeneous peptide product. | Avoids side reactions like β-cyanoalanine formation that occur with other activation methods. | nih.gov |

| OPfp esters are stable, pre-activated building blocks. | Simplifies the coupling step in solution-phase synthesis by avoiding in-situ reagents. | sigmaaldrich-jp.com |

| Coupling with OPfp esters shows low racemization. | Preserves the stereochemical integrity of the amino acid, which is crucial for the biological activity of the final peptide. | sigmaaldrich-jp.com |

| Reaction rates are rapid in the presence of HOBt. | Ensures efficient coupling, which is beneficial for sterically hindered fragments. | peptide2.com |

Synergy in Fragment Coupling

In a fragment coupling strategy, pre-synthesized, fully protected peptide segments are joined together in solution. This compound is ideally suited for preparing the C-terminal fragment of such a coupling. A peptide fragment can be synthesized and left with this compound at its C-terminus. This fragment is then ready for direct coupling to the N-terminus of a second protected fragment. The combination of a clean, pre-activated coupling via the OPfp ester and the orthogonally-protected Mtt side chain provides a powerful tool for the efficient and controlled assembly of large and complex peptides. sigmaaldrich.comsigmaaldrich-jp.com

Investigation and Mitigation of Synthetic Challenges and Side Reactions

Asparagine-Specific Side Reactions during Peptide Elongation

The unique side-chain structure of asparagine (Asn) makes it susceptible to particular side reactions during the iterative process of peptide chain elongation in SPPS.

Aspartimide Formation and β-Peptide Rearrangement

One of the most significant and well-documented side reactions involving aspartic acid (Asp) and asparagine residues is the formation of a succinimide (B58015) intermediate, known as aspartimide. nih.goviris-biotech.de This intramolecular cyclization is catalyzed by both acidic and basic conditions, making it a persistent issue throughout the SPPS workflow, including during the base-mediated removal of the Fmoc protecting group and the final acid-catalyzed cleavage from the resin. iris-biotech.dechempep.com

The mechanism involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group. researchgate.netacs.org This cyclization leads to the formation of a five-membered ring intermediate. researchgate.net This aspartimide intermediate is unstable and can undergo rapid epimerization at the α-carbon. iris-biotech.de Subsequent ring-opening of the aspartimide by hydrolysis or aminolysis (for example, by piperidine (B6355638) used for Fmoc deprotection) can occur at two different positions, leading to the formation of not only the desired α-peptide but also the undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group. nih.govpeptide.com This rearrangement results in a heterogeneous mixture of peptide isomers that are often difficult to separate. nih.gov

The sequence of the peptide plays a crucial role in the propensity for aspartimide formation. Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- are particularly prone to this side reaction due to the low steric hindrance of the following amino acid. nih.govpeptide.com

Several strategies have been developed to suppress aspartimide formation:

Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups for the aspartate side chain, such as 3-methylpent-3-yl (OMpe) ester, can physically obstruct the intramolecular cyclization. iris-biotech.deacs.org

Backbone Protection: The introduction of a temporary protecting group on the amide backbone nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, can prevent the initial nucleophilic attack required for aspartimide formation. iris-biotech.depeptide.com

Optimized Deprotection Conditions: Adding acidic modifiers like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine deprotection solution can reduce the basicity and thereby suppress aspartimide formation. nih.govchempep.compeptide.com

Use of Dipeptide Building Blocks: Incorporating pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can mask the susceptible amide bond during critical synthesis steps. iris-biotech.de

| Strategy | Mechanism | Key Findings |

| Bulky Side-Chain Protection | Steric hindrance prevents intramolecular cyclization. iris-biotech.deacs.org | Use of OMpe ester significantly reduces aspartimide formation compared to standard OtBu protection, especially in combination with optimized solvent systems. acs.org |

| Backbone Amide Protection | Prevents nucleophilic attack by the backbone nitrogen. iris-biotech.depeptide.com | Incorporation of an Hmb or Dmb group every 6-7 residues effectively disrupts the conditions leading to aspartimide formation. peptide.com |

| Modified Deprotection | Reduces the basicity of the deprotection cocktail. nih.govpeptide.com | Addition of HOBt or Oxyma to piperidine solution minimizes aspartimide-related impurities. nih.gov |

| Dipeptide Building Blocks | Masks the amide bond prone to cyclization. iris-biotech.de | Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly effective in preventing aspartimide formation in susceptible sequences. iris-biotech.de |

Deamidation Pathways

Deamidation is a chemical modification where the side-chain amide of an asparagine residue is hydrolyzed to a carboxylic acid, converting Asn to aspartic acid (Asp) or isoaspartic acid (isoAsp). wikipedia.orgmdpi.com This process introduces a negative charge into the peptide sequence and can alter its structure and function. wikipedia.org

The primary mechanism for deamidation mirrors that of aspartimide formation, proceeding through a cyclic succinimide intermediate. researchgate.netwikipedia.org The amide nitrogen of the C-terminal adjacent residue attacks the side-chain carbonyl of asparagine, leading to the formation of the succinimide ring. researchgate.net This intermediate is then hydrolyzed to form a mixture of Asp and isoAsp. researchgate.net The rate-limiting step is typically the formation of this cyclic intermediate. researchgate.net Direct hydrolysis of the asparagine side chain can also occur but is generally a much slower process. mdpi.com

Factors influencing the rate of deamidation include pH, temperature, and the specific amino acid sequence. wikipedia.org Similar to aspartimide formation, sequences with small, flexible residues following the asparagine, such as Asn-Gly, are particularly susceptible to deamidation. wikipedia.org

The use of side-chain protecting groups on asparagine, such as the trityl (Trt) or the more acid-labile 4-methoxytrityl (Mmt) group found in Fmoc-Asn(Mtt)-OPfp, is the primary strategy to prevent deamidation during SPPS. peptide.comsigmaaldrich.com These protecting groups physically block the side-chain amide from participating in the intramolecular cyclization reaction. The Mmt group offers the advantage of being more readily cleaved under milder acidic conditions compared to the Trt group, while also potentially improving the solubility of the protected peptide and reducing aggregation. sigmaaldrich.com

Strategies for Suppressing Racemization at the α-Carbon during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction during peptide synthesis, particularly during the activation and coupling steps. globalresearchonline.netbachem.com Urethane-based protecting groups like Fmoc are designed to suppress racemization. nih.govbachem.com However, certain amino acids, including asparagine, can still be prone to epimerization under standard coupling conditions.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily lose the proton at the α-carbon, leading to a loss of chirality. globalresearchonline.net The activation of the carboxyl group by coupling reagents makes the α-proton more acidic and susceptible to abstraction by bases present in the reaction mixture, such as N,N-diisopropylethylamine (DIPEA). bachem.com

Several strategies are employed to minimize racemization during the coupling of this compound and other amino acid derivatives:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyano(hydroxyimino)acetate (Oxyma) to the coupling reaction is a standard practice. peptide.comamericanpeptidesociety.org These additives react with the activated amino acid to form active esters that are less prone to racemization and couple efficiently with the growing peptide chain. peptide.com

Choice of Coupling Reagent: The selection of the coupling reagent itself has a significant impact. While carbodiimides like DCC and DIC can be effective, they are also known to cause racemization if used without additives. peptide.com Phosphonium and aminium/uronium-based reagents like BOP, PyBOP, HBTU, and HATU were developed to provide rapid and efficient coupling with minimal racemization. globalresearchonline.netpeptide.com More recently, novel reagents like ynamides have shown superiority in suppressing racemization. nih.govacs.org

Base Selection: The choice of base used during coupling is critical. Strong, sterically hindered bases like DIPEA are commonly used, but for racemization-prone residues, weaker or more sterically hindered bases such as collidine (2,4,6-trimethylpyridine) or N-methylmorpholine (NMM) may be preferred to reduce the rate of α-proton abstraction. bachem.comluxembourg-bio.com

Temperature Control: Performing coupling reactions at elevated temperatures, often employed in microwave-assisted SPPS, can accelerate the reaction but may also increase the risk of racemization for sensitive residues. researchgate.net Careful control of temperature is therefore essential.

| Parameter | Strategy to Minimize Racemization | Rationale |

| Additives | Use of HOBt, HOAt, or Oxyma. peptide.comamericanpeptidesociety.org | Forms active esters that are more stable towards racemization. peptide.com |

| Coupling Reagent | Employing onium-salt reagents (e.g., HBTU, HATU) or novel reagents (e.g., ynamides). peptide.comnih.gov | Designed for high coupling efficiency and low racemization potential. globalresearchonline.net |

| Base | Use of weaker or more sterically hindered bases (e.g., collidine, NMM) instead of DIPEA. bachem.comluxembourg-bio.com | Reduces the rate of base-catalyzed α-proton abstraction. luxembourg-bio.com |

| Temperature | Careful control and optimization, especially in microwave-assisted synthesis. researchgate.net | While higher temperatures can improve coupling, they can also increase racemization. researchgate.net |

Addressing Peptide Aggregation Phenomena in SPPS

As a peptide chain elongates on the solid support, it can adopt secondary structures, primarily β-sheets, which can lead to intermolecular aggregation. peptide.comnih.gov This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions, resulting in deletion sequences and truncated peptides. chempep.com This is a major cause of failure in the synthesis of long or "difficult" sequences. nih.govspringernature.com

The use of the Mtt protecting group in this compound, being more hydrophilic than the Trt group, may help to enhance the solubility of the protected peptide and potentially reduce aggregation during synthesis. sigmaaldrich.com

A variety of techniques can be employed to disrupt aggregation and improve synthesis outcomes:

Solvent and Temperature Modification: Switching to more polar or "chaotropic" solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can help to disrupt hydrogen bonding. peptide.com Performing couplings at elevated temperatures or using sonication can also provide energy to break up aggregates. peptide.commblintl.com

"Structure-Breaking" Elements: The incorporation of pseudoprolines (dipeptide derivatives of Ser or Thr) or depsipeptides (containing an ester bond in the backbone) can disrupt the regular hydrogen-bonding patterns that lead to β-sheet formation. peptide.comnih.govspringernature.com

Backbone Protection: As mentioned previously, backbone protecting groups like Hmb and Dmb are highly effective at preventing aggregation by physically blocking the sites for interchain hydrogen bonding. chempep.compeptide.com

Low-Load Resins: Using a resin with a lower substitution level can increase the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation. peptide.com

Advanced Analytical Techniques in Support of Fmoc Asn Mtt Opfp Syntheses

Chromatographic Methods for Purity Assessment of Synthetic Products

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of Fmoc-Asn(Mtt)-OPfp and related synthetic products. myfoodresearch.com Reversed-phase HPLC (RP-HPLC) is the most common method employed, valued for its ability to separate the target compound from starting materials, byproducts, and other impurities. wikipedia.orgacs.org

The purity of Fmoc-protected amino acids is routinely evaluated by HPLC, often achieving purity levels of ≥98.0%. The fluorenyl group of the Fmoc-protecting group is highly fluorescent, which allows for the analysis of otherwise UV-inactive compounds by reversed-phase HPLC. wikipedia.org During solid-phase peptide synthesis (SPPS), HPLC is a reliable method to monitor the completion of reactions, as the Fmoc-protected and deprotected sequences are typically well-separated under standard gradient conditions. chempep.com For instance, minute amounts of remaining Fmoc-peptide can be detected by HPLC after a test cleavage from the resin. chempep.com The choice of column, mobile phase, and gradient is critical for achieving optimal separation. Vydac C18 columns are frequently used with a linear gradient of acetonitrile (B52724) in aqueous trifluoroacetic acid (TFA). acs.org

Below is a table summarizing typical chromatographic conditions used for the analysis of Fmoc-protected amino acid derivatives.

Table 1: Typical HPLC Conditions for Purity Assessment of Fmoc-Amino Acid Derivatives

| Parameter | Typical Conditions | Purpose | Source |

|---|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Purity determination and impurity profiling. | acs.org |

| Stationary Phase | C18 column (e.g., Vydac, Cosmosil) | Provides hydrophobic surface for separation. | acs.orgrsc.org |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic modifier to improve peak shape and ion-pairing. | acs.orgresearchgate.net |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic solvent to elute hydrophobic compounds. | acs.orgresearchgate.net |

| Gradient | Linear gradient, e.g., 25% to 50% B over 30 min | Ensures separation of compounds with varying polarities. | acs.org |

| Flow Rate | ~1.0 - 1.2 mL/min | Standard analytical flow rate for good resolution. | acs.org |

| Detection | UV Absorbance (e.g., 254 nm, 280 nm) | Detects the chromophoric Fmoc group. | wikipedia.org |

Mass Spectrometry for Product Characterization

Mass spectrometry (MS) is a powerful tool for the characterization of synthetic products like this compound, providing precise molecular weight information that confirms the identity of the target compound. researchgate.net Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. chempep.comresearchgate.net

ESI-MS is particularly useful for analyzing Fmoc-protected dipeptides and can be used to differentiate between positional isomers through tandem mass spectrometry (MS/MS or MSn). nih.gov The fragmentation patterns observed in MS/MS experiments provide detailed structural information, helping to confirm the sequence and integrity of the synthesized molecule. nih.gov For larger peptides synthesized using this compound, MALDI-MS offers a rapid and effective method for monitoring the progress of solid-phase peptide synthesis (SPPS), as only a few resin beads are needed for analysis. chempep.com In various studies, peptide products synthesized using Fmoc-amino acids are routinely analyzed by mass spectrometry to confirm their molecular weight and identify any byproducts. biocrick.com

The following table outlines the application of different mass spectrometry techniques in the analysis of Fmoc-protected compounds.

Table 2: Mass Spectrometry Techniques for Characterization

| Technique | Application | Information Obtained | Source |

|---|---|---|---|

| Electrospray Ionization (ESI-MS) | Molecular weight determination of final products and intermediates. | Precise mass of the intact molecule ([M+H]+). | researchgate.netnih.gov |

| Tandem MS (ESI-MS/MS) | Structural elucidation and isomer differentiation. | Fragmentation patterns confirming amino acid sequence and protecting group location. | nih.gov |

| MALDI-TOF-MS | Rapid monitoring of solid-phase peptide synthesis (SPPS). | Molecular weight of resin-bound peptide after test cleavage; detection of impurities. | chempep.com |

| FAB-MS | Characterization of phosphorylated amino acid derivatives. | Molecular ion peak [M+H]+ for structural confirmation. | thieme-connect.de |

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for the detailed structural characterization of this compound and its precursors. Ultraviolet (UV) spectroscopy is also a key tool for real-time reaction monitoring in Fmoc-based synthesis. wikipedia.org

Nuclear Magnetic Resonance (NMR) , both ¹H and ¹³C, provides unambiguous structural confirmation. acs.orgthieme-connect.de ¹H NMR spectra can confirm the presence of all expected protons and their chemical environments, while ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.orgthieme-connect.de For complex structures, two-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity. acs.org

Infrared (IR) Spectroscopy is used as a quality control measure to confirm the identity of the synthesized compound by identifying its characteristic functional groups. The IR spectrum will show specific absorption bands for the amide, carbonyl, and aromatic functionalities present in this compound.

UV Spectroscopy plays a crucial role in monitoring the deprotection step during Fmoc-SPPS. wikipedia.org The Fmoc group is cleaved using a weak base like piperidine (B6355638), which results in the formation of a dibenzofulvene-piperidine adduct. chempep.com This byproduct has a strong UV absorbance, and by monitoring the increase in absorbance at a specific wavelength, the progress and completion of the deprotection reaction can be followed quantitatively. wikipedia.org

The table below summarizes the applications of these spectroscopic techniques.

Table 3: Spectroscopic Techniques for Analysis and Monitoring

| Technique | Application | Information Obtained | Source |

|---|---|---|---|

| ¹H NMR | Structural elucidation of final product and intermediates. | Chemical shifts, coupling constants, and integration of protons confirming the molecular structure. | acs.orgrsc.org |

| ¹³C NMR | Confirmation of carbon framework. | Chemical shifts of all carbon atoms in the molecule. | thieme-connect.de |

| Infrared (IR) Spectroscopy | Identity confirmation. | Presence of characteristic functional groups (amides, carbonyls, aromatics). |

| UV Spectroscopy | Monitoring Fmoc-deprotection in SPPS. | Quantitative measurement of dibenzofulvene byproduct formation to ensure complete deprotection. | wikipedia.orgchempep.com |

Emerging Applications and Future Research Directions

Synthesis of Complex Peptides and Peptidomimetics (e.g., Cyclic, Branched, Glycopeptides)

The trifunctional nature of Fmoc-Asn(Mtt)-OPfp, with its distinct protecting groups, is particularly advantageous for constructing non-linear and modified peptides. The orthogonal stability of the Mtt group relative to the temporary Fmoc group and other permanent side-chain protecting groups (like t-Butyl) is the key to its utility in these sophisticated syntheses. iris-biotech.desigmaaldrich.com

Cyclic Peptides: The Mtt group on the asparagine side chain can be selectively removed on the solid support without affecting other protecting groups. iris-biotech.de This allows for on-resin cyclization by forming a lactam bridge between the newly deprotected asparagine side-chain carboxyl group and a free N-terminal amine or the side chain of another amino acid, such as lysine (B10760008). sigmaaldrich.com The 2-phenylisopropyl (2-PhiPr) group, which can be removed with 1% TFA, offers another strategy for creating side chain-to-side chain lactam bridges when used in combination with Mtt-protected lysine or ornithine. sigmaaldrich.com This approach is instrumental in creating constrained peptide structures that often exhibit enhanced biological activity and stability.

Branched Peptides: Similar to cyclic peptide synthesis, the selective deprotection of the Mtt group allows for the synthesis of branched peptides. sigmaaldrich.com After the primary peptide backbone is assembled, the Mtt group can be removed, and a second peptide chain can be synthesized from the asparagine side-chain, creating a branched structure. This strategy has been widely adopted and is often referred to as the Fmoc/xDde strategy's conceptual equivalent, providing a route to molecules like multi-functional probes and di-epitopic peptides. sigmaaldrich.com

Glycopeptides: N-linked glycopeptides, where a carbohydrate moiety is attached to the side-chain amide of asparagine, are crucial in biological systems. nih.gov The synthesis of these complex molecules can be facilitated by an orthogonal protection scheme. After assembling the peptide chain, the Mtt group on a specific asparagine residue can be cleaved, revealing the side-chain amide for the attachment of a sugar moiety. While direct glycosylation on the resin is complex, this orthogonal handle is essential for site-specific modification. The synthesis of N-linked glycopeptides often occurs at the Asn-X-Ser/Thr consensus sequence. nih.gov The use of pre-synthesized Fmoc-Asn(glycan)-OH building blocks is common, but the strategy involving post-synthetic modification of a deprotected Asn side chain offers an alternative route for creating complex glycan structures. nih.govunifi.it

Advancements in Automated Peptide Synthesis Utilizing Activated Esters

Solid-Phase Peptide Synthesis (SPPS) has been revolutionized by automation, which enhances reproducibility and throughput. beilstein-journals.org The use of pre-activated amino acid derivatives like pentafluorophenyl (OPfp) esters is central to these advancements. sigmaaldrich-jp.compeptide2.com

This compound is ideally suited for automated synthesis for several reasons. bachem.com The OPfp ester is sufficiently reactive to ensure efficient coupling while being stable enough for storage and handling, a key requirement for automated processes. sigmaaldrich-jp.comgoogle.com Unlike many carbodiimide-based coupling methods that require the addition of a base, which can promote side reactions like racemization, OPfp esters can be coupled in the absence of a base, leading to cleaner peptide products. sigmaaldrich-jp.comsigmaaldrich.com This is particularly important for sensitive amino acids.

Instrumentation for continuous flow solid-phase synthesis has been specifically designed to utilize Fmoc-amino acid pentafluorophenyl esters. researchgate.net The ease of automation is further supported by the ability to monitor the reaction's completion. The progress of couplings mediated by OPfp esters can be tracked in real-time by adding bromophenol blue, which forms a blue ion-pair with free amines on the resin that fades as the reaction proceeds. sigmaaldrich-jp.com The stability of OPfp esters in solution makes them ideal for long or slow coupling reactions that are sometimes necessary for overcoming aggregation or steric hindrance in complex sequences. sigmaaldrich-jp.com

| Activation Method | Reagents | Advantages | Disadvantages |

| Pentafluorophenyl (Pfp) Esters | Fmoc-AA-OPfp, HOBt/Oxyma (optional) | Stable, isolable; Low racemization; Good for slow couplings; Minimal side reactions. sigmaaldrich-jp.compeptide2.com | Slower reaction rate compared to uronium salts. |

| Carbodiimides | DCC/DIC + HOBt/HOSu | Inexpensive; Widely used. bachem.comchempep.com | Formation of insoluble urea (B33335) byproduct (DCC); Potential for racemization; Can cause dehydration of Asn/Gln side chains. bachem.com |

| Uronium/Aminium Salts | HBTU/HATU/TBTU + Base (e.g., DIPEA) | Fast reaction rates; High coupling efficiency. chempep.com | Higher cost; Potential for racemization, especially with Cys and Ser; Can cause guanidinylation of free amino groups. chempep.com |

| Symmetrical Anhydrides | Fmoc-AA (2 eq.) + DCC (1 eq.) | Highly reactive; Low racemization. sigmaaldrich.com | Requires 2 equivalents of the amino acid; Not suitable for all amino acids. |

Expansion of the Scope of Orthogonal Protecting Group Combinations

Orthogonal protection is a cornerstone of modern chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. fiveable.mejocpr.com This strategy provides precise control over multi-step syntheses of complex molecules like peptides. biosynth.com The Fmoc/tBu protection scheme is the most common in SPPS, where the temporary Fmoc group is removed by a base (e.g., piperidine) and the permanent tBu-based side-chain protecting groups are removed by strong acid (e.g., TFA) at the end of the synthesis. iris-biotech.debiosynth.com

This compound introduces a third level of orthogonality. The Mtt (4-methyltrityl) group is highly sensitive to mild acid and can be removed with a 1% solution of TFA in DCM, conditions under which both Fmoc and tBu groups remain stable. iris-biotech.debeilstein-journals.org This three-dimensional protection strategy—Fmoc (base-labile), Mtt (mild-acid labile), and tBu (strong-acid labile)—enables highly specific, site-selective modifications of a peptide chain while it is still attached to the solid support. For example, a researcher can deprotect the N-terminus (Fmoc removal), a specific Asn side chain (Mtt removal), and other side chains (tBu removal) in any desired order. iris-biotech.desigmaaldrich.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF. wikipedia.org | tBu, Mtt, Trt, Alloc, Dde |

| tert-Butyl | tBu | 95% TFA. iris-biotech.de | Fmoc, Mtt, Alloc, Dde |

| 4-Methyltrityl | Mtt | 1% TFA in DCM. iris-biotech.debeilstein-journals.org | Fmoc, tBu, Alloc, Dde |

| Trityl | Trt | 25-50% TFA or with scavengers. thermofisher.com | Fmoc, Alloc, Dde |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger. beilstein-journals.org | Fmoc, tBu, Mtt, Trt, Dde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF. sigmaaldrich.com | Fmoc, tBu, Mtt, Trt, Alloc |

Novel Methodologies for Enhancing Yield and Purity in Asparagine-Containing Peptides

The incorporation of asparagine into peptide sequences is often problematic and can lead to a decrease in yield and purity. Two major side reactions are dehydration of the side-chain amide to form a nitrile (β-cyanoalanine) and aspartimide formation. ajol.infonih.gov Aspartimide formation is particularly troublesome as it is a mass-neutral rearrangement that is difficult to detect and separate, and it can lead to racemization and the formation of β-peptides. biotage.comiris-biotech.depeptide.com

The use of this compound provides a dual solution to these challenges.

Preventing Side-Chain Dehydration: The dehydration of the asparagine side-chain amide is a known side reaction during the carboxyl activation step, especially with carbodiimide (B86325) reagents. bachem.comajol.info Using a pre-activated building block like a pentafluorophenyl ester (OPfp) circumvents this issue, as the activation step is already complete, leading to cleaner coupling and preventing the formation of β-cyanoalanine-containing impurities. nih.govbiocrick.com Studies have shown that coupling Fmoc-Asn-OPfp results in a homogeneous peptide product, whereas methods like DCC/HOBt can lead to significant side product formation. nih.govbiocrick.com

Suppressing Aspartimide Formation: Aspartimide formation is catalyzed by both base (during Fmoc deprotection) and acid. chempep.compeptide.com Protecting the side-chain amide of asparagine with a bulky group like trityl (Trt) or methyltrityl (Mtt) significantly reduces the incidence of this side reaction. thermofisher.comsigmaaldrich.com The steric hindrance provided by the Mtt group physically blocks the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl, which is the first step in aspartimide formation. biotage.com While the Trt group is also effective, its cleavage can sometimes be sluggish. sigmaaldrich.com The Mmt (methoxytrityl) group, which is even more acid-labile than Mtt, has been introduced as an alternative to overcome this issue. sigmaaldrich.com

| Problem | Mitigation Strategy | How this compound Helps |

| Side-chain Dehydration (Nitrile formation) | Use pre-activated esters instead of in-situ carbodiimide activation. ajol.infonih.gov | The -OPfp ester is a pre-activated form, avoiding the conditions that lead to dehydration. biocrick.com |

| Aspartimide Formation | Use bulky side-chain protecting groups (e.g., Trt, Mtt). thermofisher.comsigmaaldrich.com | The -Mtt group provides steric hindrance, preventing the cyclization that initiates the rearrangement. biotage.com |

| Aspartimide Formation | Modify Fmoc-deprotection conditions (e.g., add HOBt, use weaker bases). biotage.com | While not a direct feature of the compound, its use is compatible with these modified protocols. |

| Aspartimide Formation | Use backbone protection on the preceding residue (e.g., Hmb, Dmb). peptide.com | The use of this compound is an alternative and often simpler strategy to backbone protection. |

| Difficult Cleavage of Protecting Group | Use more labile protecting groups (e.g., Mmt instead of Trt for Asn). sigmaaldrich.com | The -Mtt group is more labile than the standard Trt group, ensuring more efficient deprotection. sigmaaldrich.com |

Q & A

Q. What are the optimal storage conditions for Fmoc-Asn(Mtt)-OPfp to prevent degradation during peptide synthesis?

this compound is highly moisture-sensitive and requires storage at -15°C to -25°C in airtight containers under inert gas (e.g., argon). The Mtt group’s acid-labile nature necessitates protection from acidic vapors, and the compound should be equilibrated to room temperature before use to minimize condensation . Analytical data (e.g., NMR, HPLC) should be reviewed prior to use to confirm purity, as hydrolysis of the OPfp ester can occur under suboptimal storage conditions .

Q. How does the Mtt protecting group enhance asparagine side chain stability during solid-phase peptide synthesis (SPPS)?

The Mtt (4-methyltrityl) group protects the β-carboxamide of asparagine, preventing side reactions such as aspartimide formation during repetitive Fmoc deprotection steps. Its moderate acid sensitivity allows selective removal with 1–3% trifluoroacetic acid (TFA) in dichloromethane, leaving other acid-labile groups (e.g., Trt) intact. This selectivity is critical for synthesizing peptides with multiple protected residues .

Q. What analytical techniques are used to confirm the identity and purity of this compound?

- NMR spectroscopy : Chemical shifts for the Fmoc aromatic protons (δ 7.3–7.8 ppm) and Mtt methyl groups (δ 1.5–1.7 ppm) confirm structural integrity .

- HPLC/UPLC : Purity ≥98% is typically verified using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (expected m/z for C44H31F5N2O5: 762.72 [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in automated peptide synthesizers?

- Activation : Use 2–4 equivalents of OPfp ester with 1 equivalent of hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to enhance reactivity.

- Coupling time : Monitor by Kaiser test; extend coupling to 60–90 minutes if steric hindrance from the Mtt group delays acylation.

- Solvent choice : Anhydrous DMF or dichloromethane minimizes side reactions. Post-coupling washes with 5% acetic acid in DMF can remove unreacted ester .

Q. What strategies mitigate side reactions during Mtt deprotection in complex peptide sequences?

- Controlled acidolysis : Use 2% TFA in dichloromethane with 2% triisopropylsilane (TIS) as a scavenger to minimize carbocation-induced side reactions.

- Sequential deprotection : Remove Mtt before more acid-sensitive groups (e.g., Boc or Pbf) to avoid premature cleavage.

- Real-time monitoring : LC-MS after each deprotection step identifies incomplete removal or side products (e.g., aspartimide) .

Q. How can researchers resolve contradictions in literature regarding Mtt stability under varying deprotection conditions?

- Systematic benchmarking : Compare deprotection kinetics using 1%, 2%, and 3% TFA in identical peptide sequences.

- Side-chain analogs : Synthesize control peptides with Trt- or Dde-protected asparagine to isolate Mtt-specific instability.

- Data reconciliation : Cross-reference NMR and MS data from multiple studies to identify context-dependent factors (e.g., peptide sequence or solvent polarity) .

Q. What methodologies enable the integration of this compound with orthogonal protecting groups in branched peptides?

- Orthogonal schemes : Combine Mtt with photolabile (e.g., NVOC) or enzymatically cleavable groups (e.g., Acm) for multi-directional synthesis.

- Selective activation : Use OPfp esters for carboxyl groups while employing HATU/DIPAD for amine couplings to avoid cross-activation.

- Deprotection mapping : Design stepwise protocols validated by MALDI-TOF MS to track group-specific removal .

Methodological Considerations

Q. How should researchers design experiments to validate the compatibility of this compound with microwave-assisted SPPS?

- Temperature gradients : Test coupling efficiency at 50°C, 60°C, and 70°C with microwave irradiation (30-second pulses).

- Solvent stability : Assess DMF decomposition under microwaves via <sup>1</sup>H NMR to rule out solvent-derived impurities.

- Comparative yields : Compare peptide crude yields and purity (by HPLC) between microwave and conventional methods .

Q. What protocols ensure reproducible synthesis of asparagine-rich peptides using this compound?

- Batch consistency : Source this compound from vendors providing lot-specific COA (Certificate of Analysis) with ≥98% purity.

- Deprotection validation : Use ninhydrin tests or FT-IR spectroscopy to confirm complete Fmoc removal before subsequent couplings.

- Sequence optimization : Insert glycine or β-alanine spacers between multiple Asn(Mtt) residues to reduce steric clashes .

Data Analysis and Contradictions

Q. How can researchers interpret conflicting HPLC retention times for peptides incorporating this compound?

- Column calibration : Use standardized peptide ladders to normalize retention times across batches.

- Ion-pair effects : Adjust mobile phase additives (e.g., 0.1% TFA vs. 0.1% formic acid) to account for ionization differences.

- Mass correlation : Cross-check HPLC peaks with ESI-MS data to confirm identity, especially for diastereomers or deletion sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.